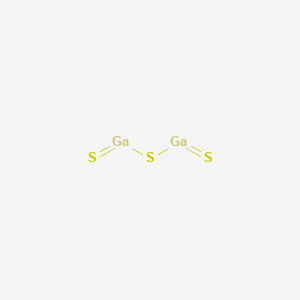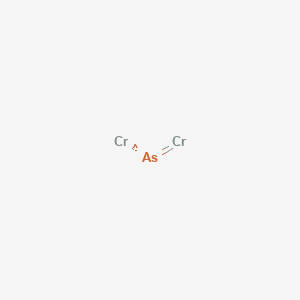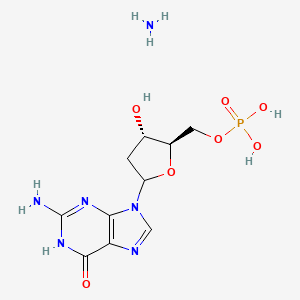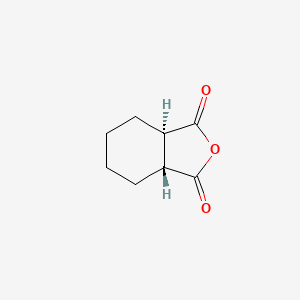
DIOXYGENYL HEXAFLUOROANTIMONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioxygenyl Hexafluoroantimonate is a chemical compound of antimony . It is used for R&D purposes and is not recommended for medicinal or household use .
Synthesis Analysis
The synthesis of hydrophobic hexafluoroantimonate involves the replacement of the reactive hydrogen with an ethyl group on the N-3 position of the imidazole cation . This process affects the corresponding physicochemical properties .Molecular Structure Analysis
The molecular formula of Dioxygenyl Hexafluoroantimonate is F6O2Sb . The average molecular mass is 267.75 g/mol .Chemical Reactions Analysis
The basic solid reaction product of dioxydifluoride with antimony pentafluoride is O2Sb2F11. The conversion of O2Sb2F11 to Dioxygenyl Hexafluoroantimonate occurs under vacuum at temperatures above 130° . Among several possible silver salts, silver hexafluoroantimonate (AgSbF6) is one of the commonly used additives .Physical And Chemical Properties Analysis
Dioxygenyl Hexafluoroantimonate is a solid substance appearing as a white powder . The density, surface tension, refractive index, and conductivity of the hydrophobic ILs [Cneim][SbF6] (n = 4, 5, 6) were measured in the temperature range of (293.15 to 343.15) ± 0.05 K with an interval of 5 K .Wirkmechanismus
Safety and Hazards
Dioxygenyl Hexafluoroantimonate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. In case of inhalation, the victim should be moved into fresh air. If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of dioxygenyl hexafluoroantimonate involves the reaction of antimony pentafluoride with ozone in the presence of oxygen gas.", "Starting Materials": [ "Antimony pentafluoride", "Ozone", "Oxygen gas" ], "Reaction": [ "Antimony pentafluoride is added to a reaction vessel", "Ozone is bubbled through the reaction vessel containing antimony pentafluoride", "Oxygen gas is added to the reaction mixture", "The reaction is allowed to proceed at room temperature for several hours", "The resulting product, dioxygenyl hexafluoroantimonate, is isolated and purified using standard laboratory techniques" ] } | |
CAS-Nummer |
12361-66-9 |
Produktname |
DIOXYGENYL HEXAFLUOROANTIMONATE |
Molekularformel |
F6O2Sb * |
Molekulargewicht |
267.75 |
Herkunft des Produkts |
United States |
Q & A
Q1: How does Dioxygenyl Hexafluoroantimonate interact with radon, and what are the downstream effects?
A1: Dioxygenyl Hexafluoroantimonate (O2SbF6) reacts spontaneously with radon at room temperature, capturing it as a non-volatile product. [, ] This reaction forms the basis for using O2SbF6 in radon detection and removal systems. [, ] While the exact chemical nature of the captured radon product isn't fully elucidated in the provided abstracts, the strong oxidizing power of O2SbF6 suggests it likely oxidizes radon to a cationic species, which then forms a stable complex with the hexafluoroantimonate anion. This interaction effectively removes radon from the surrounding atmosphere. [, ]
Q2: What is the structural characterization of Dioxygenyl Hexafluoroantimonate?
A2: Dioxygenyl Hexafluoroantimonate is an ionic compound with the formula O2SbF6. While the provided abstracts don't detail its spectroscopic data, its structure can be inferred: it consists of a dioxygenyl cation (O2+) electrostatically attracted to a hexafluoroantimonate anion (SbF6-).
Q3: What can you tell me about the use of Dioxygenyl Hexafluoroantimonate as a model for studying element 112 chemistry?
A4: Due to the predicted noble-gas-like behavior of element 112, researchers proposed studying the adsorption of radon (220Rn) on a Dioxygenyl Hexafluoroantimonate surface. [] This is based on the comparison of ionization potentials and estimated ionic radii, suggesting similarities in the chemical behavior of element 112 and radon. [] By observing how radon interacts with O2SbF6, scientists aim to glean insights into the potential chemical properties and reactivity of the elusive element 112.
Q4: How is Dioxygenyl Hexafluoroantimonate used in analytical methods for radon gas?
A5: Dioxygenyl Hexafluoroantimonate forms the core of a radiochemical method for analyzing radon gas, particularly in uranium mine environments. [] Air is drawn through a cartridge containing O2SbF6, which traps radon. [, ] After a period allowing for radioactive equilibrium between radon and its short-lived decay products, the gamma emissions from the cartridge are measured. This data allows for the calculation of radon concentration in the original air sample. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











